ペンタデカン酸メチル

概要

説明

常温では無色の液体であり、さまざまな化学および工業用途で広く使用されています .

2. 製法

合成経路と反応条件: ペンタデカン酸メチルは、ペンタデカン酸とメタノールをエステル化することで合成できます。この反応は通常、硫酸などの強酸触媒を使用し、エステル化プロセスを促進します。 反応は還流条件下で行われ、酸のエステルへの完全な変換が保証されます .

工業的製法: 工業的には、ペンタデカン酸メチルは同様のエステル化プロセスで、より大規模に製造されます。反応条件は、収率と純度を最大限に引き出すために最適化されています。 生成物は、蒸留によって未反応の出発物質や副生成物を除去することで精製されます .

反応の種類:

酸化: ペンタデカン酸メチルは酸化反応を起こし、アルデヒドやカルボン酸などのさまざまな酸化生成物を生成できます。

還元: ペンタデカン酸メチルは還元されて、対応するアルコールを生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物:

酸化: アルデヒドとカルボン酸。

還元: アルコール。

置換: さまざまなエステル誘導体.

科学的研究の応用

Biodiesel Production

Methyl pentadecanoate is primarily studied for its role in biodiesel production. As a fatty acid methyl ester (FAME), it can be derived from various feedstocks, including vegetable oils and animal fats. The oxidation characteristics of methyl pentadecanoate make it a suitable candidate for biodiesel, offering benefits such as:

- High Cetane Number : This indicates better combustion quality, leading to reduced emissions.

- Cold Flow Properties : Methyl pentadecanoate exhibits favorable low-temperature properties, making it suitable for use in colder climates.

Case Study: Oxidation Kinetics

A study investigated the low-temperature oxidation of large methyl esters, including methyl pentadecanoate, to understand their behavior in biodiesel applications. The findings indicated that larger methyl esters could effectively model the reactivity of biodiesel fuels, suggesting that methyl pentadecanoate could serve as a surrogate in kinetic modeling studies .

Nutritional Research

Methyl pentadecanoate has been identified as a component of certain dietary fats and oils. Its presence in foods may contribute to health benefits, particularly in relation to lipid metabolism and cardiovascular health.

- Potential Health Benefits : Research indicates that medium-chain fatty acids can influence metabolic pathways positively, potentially aiding in weight management and energy expenditure.

Analytical Chemistry

In analytical chemistry, methyl pentadecanoate is used as a standard for quantifying other fatty acid methyl esters (FAMEs) through gas-liquid chromatography (GLC). Its well-defined properties allow for accurate calibration in various analytical methods.

Emerging research suggests that methyl esters, including methyl pentadecanoate, exhibit antimicrobial properties. This has implications for developing natural preservatives or therapeutic agents against various pathogens.

Case Study: Antimicrobial Efficacy

A study on the antimicrobial bioactivity of various extracts containing methyl esters revealed that compounds like methyl pentadecanoate showed significant inhibition against Gram-positive and Gram-negative bacteria. This suggests potential applications in food preservation and pharmaceuticals .

Industrial Applications

Methyl pentadecanoate can also find applications in the cosmetics and personal care industries due to its emollient properties. Its ability to enhance skin feel and moisture retention makes it a valuable ingredient in formulations.

準備方法

Synthetic Routes and Reaction Conditions: Methyl pentadecanoate can be synthesized through the esterification of pentadecanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, methyl pentadecanoate is produced through a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Types of Reactions:

Oxidation: Methyl pentadecanoate can undergo oxidation reactions to form various oxidation products, including aldehydes and carboxylic acids.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Various ester derivatives.

作用機序

ペンタデカン酸メチルの作用機序は、さまざまな分子標的および経路との相互作用に関与しています。生物系では、他の脂肪酸やエステルを生成するために代謝され、その後さまざまな生化学プロセスに参加できます。 正確な経路と標的は、化合物が使用される特定の用途やコンテキストによって異なります .

類似の化合物:

- テトラデカン酸メチル(ミリスチン酸メチルエステル)

- ヘキサデカン酸メチル(パルミチン酸メチルエステル)

- オクタデカン酸メチル(ステアリン酸メチルエステル)

比較: ペンタデカン酸メチルは、その特定の鎖長と特性によりユニークです。テトラデカン酸メチルやヘキサデカン酸メチルと比較して、炭素鎖が長く、融点や溶解性などの物理特性に影響を与えます。 その用途や反応性も、これらの構造的差異に基づいて異なる場合があります .

類似化合物との比較

- Methyl tetradecanoate (myristic acid methyl ester)

- Methyl hexadecanoate (palmitic acid methyl ester)

- Methyl octadecanoate (stearic acid methyl ester)

Comparison: Methyl pentadecanoate is unique due to its specific chain length and properties. Compared to methyl tetradecanoate and methyl hexadecanoate, it has a longer carbon chain, which affects its physical properties such as melting point and solubility. Its applications and reactivity can also differ based on these structural differences .

生物活性

Methyl pentadecanoate, a saturated fatty acid methyl ester, has garnered attention for its potential biological activities. This compound, with the chemical formula C16H32O2, is primarily derived from pentadecanoic acid and is often studied in the context of its effects on various biological systems.

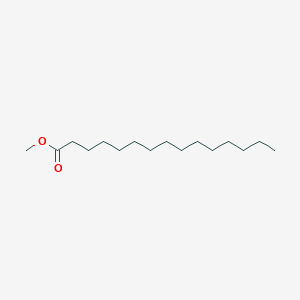

Methyl pentadecanoate is characterized by a long hydrocarbon chain, which influences its solubility and interaction with biological membranes. Its structure can be represented as:

This configuration allows it to participate in various biochemical processes, including lipid metabolism and cellular signaling.

2.1 Antioxidant Activity

Research indicates that fatty acid methyl esters (FAMEs), including methyl pentadecanoate, exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The DPPH radical-scavenging assay showed that FAMEs possess varying degrees of antioxidant activity, with methyl linoleate being particularly effective .

2.2 Antifungal Activity

Methyl pentadecanoate has shown antifungal properties against certain pathogenic fungi. In a study assessing the minimal inhibitory concentration (MIC) of various FAMEs against clinical strains of fungi, it was found that while individual esters exhibited weak antifungal activity, combinations of FAMEs showed enhanced effects. Methyl linoleate was highlighted for its antifungal activity, suggesting that similar compounds could contribute to this effect .

2.3 Neuroprotective Effects

Emerging research points to the neuroprotective potential of methyl pentadecanoate and related fatty acids. Studies have indicated that methyl esters derived from fatty acids can improve cerebral blood flow and provide neuroprotection during ischemic events. This activity may be attributed to their ability to modulate inflammatory responses and oxidative stress in neuronal tissues .

The biological activities of methyl pentadecanoate can be attributed to several mechanisms:

- Antioxidant Mechanism : Methyl pentadecanoate may enhance the body's ability to neutralize reactive oxygen species (ROS), thereby protecting cellular integrity.

- Antifungal Mechanism : The compound's structure may disrupt fungal cell membranes or interfere with metabolic pathways critical for fungal survival.

- Neuroprotective Mechanism : By improving microcirculation and reducing inflammation, methyl pentadecanoate could mitigate neuronal damage during ischemic episodes.

4.1 Clinical Applications

A notable case study investigated the effects of methyl pentadecanoate on patients with ischemic stroke. The administration of fatty acid methyl esters led to improved outcomes in terms of cognitive function and reduced infarct size compared to control groups .

4.2 Experimental Models

In animal models, methyl pentadecanoate was tested for its anti-inflammatory properties. Results indicated a significant reduction in markers of inflammation following treatment with this compound, suggesting potential therapeutic applications in conditions like asthma or chronic obstructive pulmonary disease (COPD) .

5. Data Tables

特性

IUPAC Name |

methyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUXKAZJZFLLDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040769 | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7132-64-1, 68937-84-8 | |

| Record name | Methyl pentadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7132-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007132641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068937848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl pentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fatty acids, C12-18, Me esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl pentadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PENTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0ZV6FAIZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Methyl pentadecanoate and where is it found?

A1: Methyl pentadecanoate (CAS number 1731-92-6) is a saturated fatty acid methyl ester naturally occurring in various plants. It has been identified in lebui beans [], the bark of Aralia elata Seemann [], Phyllanthus amarus leaves [], Nigella sativa seeds [], Bridelia stipularis [], and the brown seaweed Iyengaria stellata [].

Q2: What is the molecular formula and molecular weight of Methyl pentadecanoate?

A2: The molecular formula of Methyl pentadecanoate is C16H32O2. Its molecular weight is 256.42 g/mol.

Q3: What are the typical analytical methods used to identify and quantify Methyl pentadecanoate?

A3: Gas chromatography-mass spectrometry (GC-MS) is widely used to identify and quantify Methyl pentadecanoate [, , , , , ]. In some cases, gas liquid chromatography (GLC) is also employed for analysis [].

Q4: Has the use of an internal standard been explored in the quantitative analysis of Methyl pentadecanoate?

A4: Yes, methyl pentadecanoate has been successfully employed as an internal standard in the GC analysis of fatty acids, specifically in the study of tung oil [].

Q5: Is there research on the volumetric properties of Methyl pentadecanoate mixtures?

A5: Yes, studies have investigated the volumetric properties of Methyl pentadecanoate in mixtures with ethanol (C2H6O) [, ].

Q6: Are there any known biological activities or applications of Methyl pentadecanoate?

A6: While Methyl pentadecanoate itself has not been extensively studied for its biological activity, its presence in plants with known medicinal properties like Bridelia stipularis [] and Commiphora swynnertonii [] suggests it may play a role in their bioactivity. For instance, the fixed oils from Bridelia stipularis where Methyl pentadecanoate was found, have shown antibacterial activity [].

Q7: What is the role of Methyl pentadecanoate in the study of biodiesel?

A7: Methyl pentadecanoate, alongside other long-chain methyl esters, is a significant component of biodiesel produced from waste cooking oil via transesterification [].

Q8: What is known about the autoxidation of Methyl pentadecanoate?

A8: While not directly studied, research on Acholeplasma laidlawii membranes containing palmitate and linoleate moieties suggests that autoxidation can lead to the formation of shorter-chain esters, including methyl pentadecanoate, likely arising from the cleavage of alpha-hydroperoxides [, ].

Q9: Is there any information on the olfactory response of insects to Methyl pentadecanoate?

A9: While not specifically focusing on Methyl pentadecanoate, research has explored the olfactory behavior of the red flour beetle (Tribolium castaneum) towards various natural fatty acid esters [], suggesting a potential role of these compounds, including Methyl pentadecanoate, in insect chemical communication.

Q10: Has Methyl pentadecanoate been isolated from any unique sources?

A10: Yes, Methyl pentadecanoate has been identified as a component of the lipoarabinomannan (LAM) molecule in the bacterium Amycolatopsis sulphurea []. Interestingly, this LAM also features a unique mannose-capped structure, distinguishing it from mycobacterial LAMs.

Q11: What is the significance of 14-methyl-pentadecanoate in the context of Amycolatopsis sulphurea?

A11: The presence of 14-methyl-pentadecanoate in the LAM of Amycolatopsis sulphurea is particularly noteworthy as it's considered a characteristic fatty acid of the Amycolatopsis genus []. This finding contributes to our understanding of the chemotaxonomic features of this bacterial genus.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。